3-Isocyanatohexane
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Overview
Description
3-Isocyanatohexane is an organic compound with the molecular formula C7H13NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is used in various industrial applications, particularly in the production of polyurethanes, which are essential materials in coatings, adhesives, and foams .
Scientific Research Applications
3-Isocyanatohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential use in modifying biological molecules.
Medicine: Investigated for its role in drug delivery systems.
Industry: Widely used in the production of polyurethanes, which are essential in coatings, adhesives, and foams
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanatohexane can be synthesized through several methods. One common approach involves the reaction of hexylamine with phosgene, resulting in the formation of this compound and hydrogen chloride as a byproduct . Another method includes the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst .
Industrial Production Methods: The industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates formed from nitro-amino compounds and carbon monoxide .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatohexane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Substitution Reactions: Reacts with amines to form ureas.
Polymerization: Can polymerize to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts to form ureas, often requiring a catalyst.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Mechanism of Action
The mechanism of action of 3-isocyanatohexane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form urethanes, ureas, and other derivatives, which are crucial in various applications .
Comparison with Similar Compounds
Hexamethylene diisocyanate (HDI): Used in the production of polyurethanes but has two isocyanate groups.
Toluene diisocyanate (TDI): Another diisocyanate used in polyurethane production.
Isophorone diisocyanate (IPDI): Used in non-yellowing polyurethane materials.
Uniqueness: 3-Isocyanatohexane is unique due to its single isocyanate group, making it less reactive than diisocyanates like HDI and TDI. This property allows for more controlled reactions and specific applications in the synthesis of urethanes and ureas .
Properties
IUPAC Name |
3-isocyanatohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-5-7(4-2)8-6-9/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBQKIFNYIZSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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